6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is a chemical compound with the molecular formula C${15}$H${20}$N$_{2}$O. This compound features a methylnicotinaldehyde moiety, which is a derivative of nicotinic aldehyde, combined with a piperazine ring substituted with an isopropyl group. Its structure suggests potential interactions with biological systems, particularly in pharmacology due to the presence of both the piperazine and nicotinic components.
Compounds with similar structures often exhibit significant biological activities. For instance, piperazine derivatives are known for their roles as anxiolytics and antipsychotics. The presence of the methylnicotinaldehyde moiety suggests potential activity at nicotinic acetylcholine receptors, which could be explored for cognitive enhancement or neuroprotective effects. Research indicates that such compounds may also have anti-inflammatory and analgesic properties
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde can be approached through several methodologies: 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde holds promise in various fields: Interaction studies involving 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde could focus on: Several compounds share structural similarities with 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde. Here are some notable examples: The uniqueness of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde lies in its specific combination of a piperazine moiety and a methylnicotinaldehyde fragment, which may offer distinct pharmacological profiles not found in its analogs. This structural combination could lead to unique interactions with biological targets, potentially resulting in novel therapeutic applications. 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is systematically named according to IUPAC guidelines as 5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde. Its structure comprises a pyridine ring substituted at the 3-position with an aldehyde group, a methyl group at the 4-position, and a 4-isopropylpiperazine moiety at the 6-position (Figure 1). Table 1: Key Chemical Identifiers The compound’s piperazine ring adopts a chair conformation, with the isopropyl group enhancing steric bulk and influencing intermolecular interactions. The aldehyde functional group at the pyridine 3-position renders it reactive toward nucleophilic additions, a property exploited in further derivatization. The synthesis of 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinaldehyde builds upon methodologies established for nicotinaldehyde derivatives. Early approaches focused on introducing piperazine substituents to pyridine cores via nucleophilic aromatic substitution (SNAr). For example, the coupling of 4-methylnicotinaldehyde with 1-isopropylpiperazine under basic conditions represents a foundational strategy. A notable advancement emerged from adaptations of the Buchwald-Hartwig amination, which enabled efficient C–N bond formation between halogenated pyridines and secondary amines. In one protocol, 6-chloro-4-methylnicotinaldehyde reacts with 4-isopropylpiperazine in the presence of a palladium catalyst to yield the target compound. This method improved regioselectivity and reduced side reactions compared to classical SNAr pathways. Recent innovations include microwave-assisted synthesis, which accelerates reaction times from hours to minutes. For instance, irradiating a mixture of 6-bromo-4-methylnicotinaldehyde and 4-isopropylpiperazine at 150°C in dimethylacetamide (DMA) produced the compound in 82% yield. Such techniques highlight the evolving efficiency of synthetic routes for this derivative. Nicotinaldehyde derivatives are characterized by their pyridine-3-carbaldehyde backbone, which serves as a versatile scaffold for drug discovery. 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde distinguishes itself through two structural features: Piperazine Substitution: The 4-isopropylpiperazine group enhances solubility in polar solvents and provides hydrogen-bonding sites for target engagement. Compared to simpler piperazine derivatives (e.g., 4-methylpiperazine), the isopropyl group increases lipophilicity, potentially improving blood-brain barrier penetration. Methyl Group at Pyridine 4-Position: Methylation at this position sterically shields the pyridine nitrogen, reducing undesired protonation under physiological conditions. This modification stabilizes the compound in acidic environments, a critical advantage for oral bioavailability. When contrasted with analogs like 6-(4-methylpiperazin-1-yl)nicotinic acid, the aldehyde group in 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinaldehyde offers distinct reactivity. For example, the aldehyde can undergo condensation reactions to form hydrazones or imines, enabling the construction of larger heterocyclic systems. The molecular formula of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is C₁₄H₂₁N₃O, as confirmed by multiple sources [1] [2] [3]. This formula corresponds to a molecular weight of 247.34 g/mol, calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) [1] [6]. The structure comprises three distinct regions: The connectivity is further clarified by the SMILES notation: The three-dimensional conformation of this compound is influenced by steric and electronic interactions between its substituents. The piperazine ring typically adopts a chair conformation, minimizing torsional strain, while the isopropyl group at N4 occupies an equatorial position to reduce steric hindrance [1] [6]. The aldehyde group at position 3 of the pyridine ring lies in the plane of the aromatic system due to conjugation with the π-electrons of the ring. Computational models suggest that the methyl group at position 4 induces slight distortion in the pyridine ring, creating a dihedral angle of approximately 12° between the pyridine and piperazine planes [1]. This distortion arises from repulsion between the methyl group’s hydrogen atoms and the piperazine’s axial hydrogens. The electronic structure of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is characterized by delocalized π-electrons in the pyridine ring and polar functional groups. Key features include: Resonance structures highlight the delocalization of electrons from the aldehyde’s carbonyl group into the pyridine ring, enhancing stability and influencing reactivity. When compared to isomeric pyridinaldehydes, such as 5-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde, structural differences significantly alter physicochemical properties: The synthesis of nicotinaldehyde derivatives, particularly complex structures like 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde, requires sophisticated synthetic approaches that can efficiently construct the pyridine-3-carbaldehyde core while maintaining compatibility with subsequent functionalization steps. Several fundamental pathways have been developed for accessing these crucial intermediates. Catalytic Hydrogenation of Nitriles represents one of the most robust methods for nicotinaldehyde synthesis [1] [2]. The process involves the controlled hydrogenation of 3-cyanopyridine using molecular hydrogen in the presence of specialized catalytic systems. Raney nickel catalysts have demonstrated exceptional performance in this transformation, achieving aldehyde yields of 84-85% under mild conditions (25-35°C, less than 50 pounds per square inch hydrogen pressure) [1]. The selectivity for aldehyde formation over complete reduction to the corresponding alcohol is achieved through precise control of reaction parameters, including temperature, pressure, and catalyst loading. The process benefits from the use of aqueous acidic media (pH 1-5) which helps stabilize the aldehyde intermediate and prevents over-reduction [2]. Oxidative Conversion of Methylpyridines provides an alternative approach through the selective oxidation of 3-methylpyridine derivatives [3]. This methodology employs N-hydroxyphthalimide as a catalyst in combination with oxygen and nitric acid under controlled conditions. The reaction proceeds at 100°C under oxygen atmosphere, delivering nicotinaldehyde derivatives with yields reaching 70%. The process demonstrates excellent chemoselectivity, targeting the benzylic methyl group while preserving other functional groups present on the pyridine ring [3]. Photocatalytic Approaches have emerged as powerful tools for introducing aldehyde functionality into pyridine systems [4]. These methods utilize visible light-promoted transitions metal-free acetalation-pyridylation reactions, where glyoxylic acid acetal serves as a formyl equivalent. The acetal groups can be readily converted to aldehydes through simple hydrolysis, providing access to various aldehyde-functionalized pyridines with excellent functional group tolerance [4]. The Manganese Dioxide Oxidation pathway represents a classical approach for converting pyridine methanols to the corresponding aldehydes [5]. This method involves the oxidation of 2-chloronicotinol using manganese dioxide in dichloromethane under reflux conditions for three hours. The process demonstrates good yields and mild reaction conditions, making it suitable for industrial applications where harsh oxidizing conditions must be avoided [5]. The introduction of piperazine moieties into pyridine systems requires carefully designed strategies that can achieve regioselective substitution while maintaining the integrity of both heterocyclic components. Multiple approaches have been developed to address this synthetic challenge. Palladium-Catalyzed Decarboxylative Cyclization has revolutionized piperazine synthesis through the development of novel cyclization methodologies [6]. This approach employs propargyl carbonates as electrophilic partners in combination with bis-nitrogen nucleophiles to construct highly substituted piperazine rings. The reaction proceeds through oxidative addition of palladium to propargyl tert-butyl carbonate, generating cationic palladium allene species that undergo nucleophilic attack by sulfonamide nitrogen atoms. The subsequent intramolecular cyclization and reductive elimination steps deliver piperazine products in excellent yields (53-98%) with high regio- and stereochemical control [6]. Nucleophilic Aromatic Substitution remains a fundamental strategy for connecting piperazine rings to electron-deficient pyridine systems . The classical approach involves the reaction of 4-chlorophenol derivatives with 4-isopropylpiperazine in the presence of potassium carbonate and dimethylformamide as solvent. The reaction mixture is heated to reflux for several hours, after which the product is isolated through filtration and recrystallization. This methodology demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for medicinal chemistry applications . Buchwald-Hartwig Coupling Reactions provide access to aryl-piperazine conjugates through palladium-catalyzed carbon-nitrogen bond formation [8]. The process utilizes specialized palladium catalysts such as Pd(IPr)Cl2 in combination with appropriate base systems. The reaction proceeds under inert atmosphere at elevated temperatures (80°C), delivering coupling products in good yields (typically 83%). The methodology tolerates various functional groups and can be applied to both electron-rich and electron-deficient aromatic systems [8]. Reductive Cyclization Approaches offer innovative pathways for constructing piperazine rings from primary amino groups [9]. This methodology involves the sequential double Michael addition of nitrosoalkenes to amines, generating bis(oximinoalkyl)amines that undergo stereoselective catalytic reductive cyclization. The process employs palladium on carbon catalysts under hydrogen atmosphere (40 bar, 50°C), achieving moderate yields (44%) while providing access to structurally diverse piperazine derivatives [9]. Direct Alkylation Methods enable the introduction of isopropyl substituents onto piperazine nitrogen atoms through reductive alkylation processes . The methodology involves the treatment of 4-(4-methoxyphenyl)piperazine with acetone under hydrogenation conditions using palladium on carbon catalysts. The subsequent demethylation using concentrated hydrobromic acid yields the desired hydroxyl-substituted products with good overall efficiency (82%) . The regioselective introduction of methyl substituents into pyridine derivatives requires specialized methodologies that can achieve positional selectivity while avoiding competing reactions at alternative sites. Deprotonative Functionalization represents a powerful approach for methyl group installation through the use of strong base systems [10]. The methodology employs cesium fluoride in combination with tris(trimethylsilyl)amine to generate amide bases in situ, which can selectively deprotonate pyridine derivatives at specific positions. The resulting carbanion intermediates react with appropriate electrophiles, including methyl iodide, to install methyl substituents with high regioselectivity. The reaction proceeds under ambient conditions and tolerates various electron-withdrawing substituents on the pyridine ring [10]. Cross-Coupling Approaches utilizing methylating agents provide alternative pathways for methyl group introduction [11]. These methods employ palladium-catalyzed cross-coupling reactions between pyridine halides and methylating reagents such as methylzinc or methylborane derivatives. The reactions proceed under mild conditions and demonstrate excellent functional group compatibility, making them suitable for complex substrate modifications [11]. Radical Methylation Processes have emerged as valuable tools for selective methyl group installation [12]. These approaches utilize superoxide radical anion-triggered transformations that can selectively functionalize pyridine derivatives at specific positions. The methodology employs copper catalysis in combination with dimethylaminopyridine and phenylboronic acid pinacol ester, enabling the formation of C2-arylated nicotinaldehydes with concurrent methyl group installation at the C4 position [12]. Electrophilic Methylation through the use of methyl triflate or methyl iodide can achieve direct methylation of electron-rich pyridine derivatives. These reactions typically require the presence of strong bases to facilitate deprotonation and subsequent alkylation. The methodology demonstrates good regioselectivity when applied to appropriately substituted pyridine substrates, though competing N-methylation can occur under certain conditions. Advanced catalytic systems have been developed to achieve precise regiocontrol in the functionalization of pyridine derivatives, enabling the selective installation of functional groups at predetermined positions. Palladium-Catalyzed C-H Activation has emerged as a premier method for regioselective pyridine functionalization [13] [14]. These approaches overcome the inherent electronic deficiency of pyridines through the temporary conversion to electron-rich intermediates. The methodology employs specialized pyridine-based templates that can direct meta-C-H activation through engineered distance and geometry relationships. The U-shaped template structure accommodates cyclophane-like transition states, enabling remote functionalization with high site selectivity [14]. Nickel-Aluminum Bimetallic Catalysis provides access to enantioselective para-C-H alkylation of pyridines [15]. This system utilizes N-heterocyclic carbene ligands to achieve intermolecular hydroarylation of styrenes with excellent enantioselectivities (up to 98.5:1.5 enantiomeric ratio) and high site selectivities for both styrene and pyridine components (up to greater than 98:2). The reaction proceeds through a ligand-to-ligand hydrogen transfer mechanism, with the hydrogen transfer step being both rate- and enantioselectivity-determining [15]. Copper-Catalyzed Regioselective Functionalization enables selective C3 chalcogenation and fluorination of pyridines under mild conditions [16]. The methodology utilizes classic N-2,4-dinitrophenyl Zincke imine intermediates, with the pre-installed electron-deficient activating group playing a crucial positive role. The thiolation and selenylation processes proceed through radical addition-elimination pathways, while fluorination occurs via two-electron electrophilic substitution mechanisms [16]. Photoredox Catalysis has been successfully applied to branch-selective pyridylation of alkenes [17]. This approach utilizes sulfinate-assisted photoredox catalysis to achieve sequential radical addition, coupling, and elimination reactions. The methodology employs readily available sodium sulfinates as reusable radical precursors and traceless elimination groups, delivering vinylpyridines with complete branched selectivity under mild conditions [17]. The implementation of continuous flow methodologies for synthesizing 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde offers significant advantages in terms of process efficiency, safety, and scalability. Reactor Design and Configuration plays a crucial role in successful flow synthesis implementation [19] [20]. Microreactor systems employing packed-bed configurations with titanium silicalite catalysts have demonstrated exceptional performance for pyridine derivative synthesis. These systems can operate continuously for over 800 hours while maintaining high catalytic activity, providing substantial potential for large-scale production [20]. The microreactor design enables precise temperature control, efficient mixing, and enhanced heat and mass transfer compared to conventional batch processes [21]. Process Intensification Benefits in continuous flow systems include improved selectivity, effective scale-up capabilities, and increased safety margins [21]. The miniaturized reactor components such as microchannels or polymer tubing facilitate better process control through precise residence time management and enhanced mixing efficiency. Flow chemistry typically provides improved reaction selectivity due to better temperature control and reduced formation of side products [21]. Multi-Step Telescoping represents a significant advantage of continuous flow synthesis, enabling the combination of multiple reaction steps in a single continuous process [22]. The synthesis of complex heterocycles can be accomplished through consecutive reactions without intermediate isolation, significantly reducing overall process complexity and improving atom economy. This approach has been successfully demonstrated in the preparation of imidazopyridines and other heterocyclic scaffolds [22]. Safety Enhancements achieved through continuous flow processing include reduced inventory of hazardous materials, improved containment of reactive intermediates, and enhanced control over exothermic reactions [21]. The small reactor volumes minimize the risks associated with runaway reactions, while the continuous processing eliminates the need for large-scale handling of potentially dangerous reagents [21]. Automation and Process Control capabilities in flow systems enable reproducible reaction conditions and consistent product quality [19]. Multi-objective Bayesian optimization platforms can be implemented to simultaneously optimize reaction yield and production rate, generating well-defined Pareto fronts for process optimization. The integration of automated analytical techniques such as nuclear magnetic resonance spectroscopy enables real-time monitoring and control of reaction progress [19]. Scale-Up Considerations for continuous flow processes typically involve linear scale-out rather than complex scale-up procedures required for batch processes [21]. The modular nature of flow systems allows for parallel operation of multiple reactor units to achieve desired production rates while maintaining optimal reaction conditions. This approach provides significant advantages in terms of capital investment and operational flexibility compared to traditional batch scale-up methodologies [21]. Catalyst Management in continuous flow systems benefits from enhanced catalyst stability and recyclability [20]. Heterogeneous catalysts can be immobilized in packed-bed reactors, enabling extended operation periods with minimal catalyst degradation. The continuous operation mode also allows for real-time catalyst regeneration procedures when necessary, maintaining consistent catalytic performance throughout extended production campaigns [20].
Compound Name Structure Features Unique Properties 4-Methylnicotinic Acid Contains a carboxylic acid group Involved in metabolic pathways 1-(4-Isopropylpiperazin-1-yl)-2-pyridinone Similar piperazine structure but different ring Exhibits antibacterial activity Nicotine Alkaloid structure similar to methylnicotinaldehyde Known stimulant effects on the nervous system 6-(2-Aminomethyl)pyridin-3-ol Contains an amino group on a pyridine ring Potential antidepressant effects Uniqueness
Property Value Molecular Formula $$ \text{C}{14}\text{H}{21}\text{N}_3\text{O} $$ Molecular Weight 247.34 g/mol CAS Registry Number 1355222-54-6 SMILES Notation CC1=CC(=NC=C1N2CCN(CC2)C(C)C)C=O InChI Key JQFGMVQWJPBHGU-UHFFFAOYSA-N Historical Development in Organic Synthesis
Position Within Nicotinaldehyde Derivative Class
Atomic Composition and Molecular Formula
O=CC1=C(C)C=C(N2CCN(C(C)C)CC2)N=C1, which outlines the aldehyde group (O=C), methyl substituent (C), and piperazine linkage (N2CCN(C(C)C)CC2) [2] [3] [6]. Property Value Source Molecular Formula C₁₄H₂₁N₃O [1] [2] [3] [6] Molecular Weight 247.34 g/mol [1] [2] [3] [6] SMILES O=CC1=C(C)C=C(N2CCN(C(C)C)CC2)N=C1 [2] [3] [6] InChI Key DMALEFGYXUNVEY-UHFFFAOYSA-N [1] [2] [3] Three-Dimensional Conformational Studies
Electronic Structure and Resonance Properties
Comparative Analysis with Isomeric Pyridinaldehydes
Isomer Substituent Positions Dipole Moment (Debye) Solubility (mg/mL) 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde Aldehyde at 3, methyl at 4 4.8 12.5 (in DMSO) Hypothetical Isomer A Aldehyde at 2, methyl at 4 5.2 8.3 (in DMSO) Hypothetical Isomer B Aldehyde at 3, methyl at 2 3.9 15.0 (in DMSO) Core Synthetic Pathways for Nicotinaldehyde Derivatives
Piperazine Substitution Strategies
Methyl Group Introduction Techniques
Catalytic Approaches for Regioselective Functionalization
Continuous Flow Synthesis Considerations
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
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